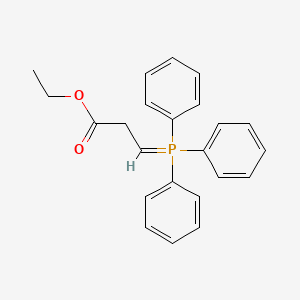
(Carbethoxyethylidene)triphenylphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carbethoxyethylidene)triphenylphosphorane: Ethyl 2-(triphenylphosphoranylidene)propionate , is a chemical compound with the molecular formula C23H23O2P . It is a yellow crystalline powder that is slightly soluble in chloroform and methanol . This compound is primarily used as a reagent in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (Carbethoxyethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with ethyl 2-bromopropionate. The reaction is carried out in a solvent such as toluene, with water as a co-solvent. The mixture is stirred at 80°C for 12 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 8.0-8.5 using a potassium carbonate solution. The product is then filtered and dried to obtain the solid compound .
Industrial Production Methods: The industrial production of this compound follows a similar process but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with solvent recycling and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions: (Carbethoxyethylidene)triphenylphosphorane primarily undergoes nucleophilic addition reactions, particularly in the Wittig reaction. This reaction involves the addition of the compound to aldehydes or ketones to form alkenes .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, triphenylphosphine, ethyl 2-bromopropionate, potassium carbonate.
Conditions: Solvent (toluene), temperature (80°C), pH adjustment (8.0-8.5).
Major Products: The major products formed from these reactions are alkenes and esters containing double bonds .
Wissenschaftliche Forschungsanwendungen
(Carbethoxyethylidene)triphenylphosphorane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Carbethoxyethylidene)triphenylphosphorane involves its role as a nucleophilic reagent in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which then undergoes a rearrangement to form the desired alkene product . The molecular target is the carbonyl group of the aldehyde or ketone, and the pathway involves the formation and rearrangement of the betaine intermediate .
Vergleich Mit ähnlichen Verbindungen
- (Carbethoxymethylene)triphenylphosphorane
- (Methoxycarbonylmethylene)triphenylphosphorane
- (Ethoxycarbonylmethylene)triphenylphosphorane
Comparison: (Carbethoxyethylidene)triphenylphosphorane is unique in its ability to form alkenes with high selectivity and yield in the Wittig reaction. Compared to similar compounds, it offers better control over the reaction conditions and product formation .
Eigenschaften
CAS-Nummer |
54356-04-6 |
|---|---|
Molekularformel |
C23H23O2P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
ethyl 3-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C23H23O2P/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3 |
InChI-Schlüssel |
JSEMUSFPVZYRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















